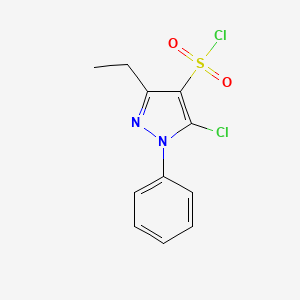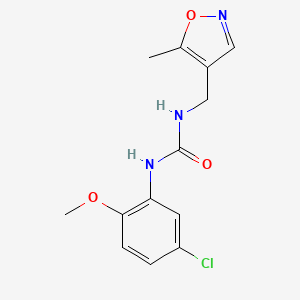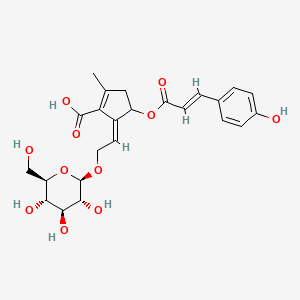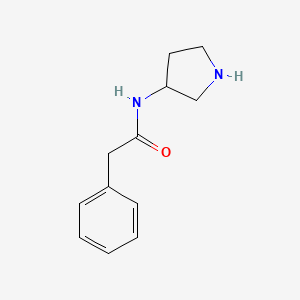
5-Chloro-3-ethyl-1-phenylpyrazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Chloro-3-ethyl-1-phenylpyrazole-4-sulfonyl chloride” is a chemical compound. It is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “5-Chloro-3-ethyl-1-phenylpyrazole-4-sulfonyl chloride”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . The multicomponent approach is used for the synthesis of the pyrazole nucleus by performing one-pot synthesis reaction to get a high yield of the product .Molecular Structure Analysis
The molecular structure of “5-Chloro-3-ethyl-1-phenylpyrazole-4-sulfonyl chloride” is characterized by a central pyrazole ring with a phenyl group attached to one of the nitrogen atoms of the pyrazole . The molecular weight of this compound is 323.17 .Chemical Reactions Analysis
Pyrazole derivatives, including “5-Chloro-3-ethyl-1-phenylpyrazole-4-sulfonyl chloride”, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are synthesized using various strategies and have been the focus of many techniques due to their frequent use .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Chloro-3-ethyl-1-phenylpyrazole-4-sulfonyl chloride” include a molecular weight of 323.17 . The compound is characterized by a central pyrazole ring with a phenyl group attached to one of the nitrogen atoms of the pyrazole .Applications De Recherche Scientifique
GABA-gated Chloride Channel Targeting
Phenylpyrazole compounds, which include variants like 5-Chloro-3-ethyl-1-phenylpyrazole-4-sulfonyl chloride, have been identified as targeting the GABA-gated chloride channel. These compounds, particularly in the context of insecticides, show potent activity by interfering with this channel, which is crucial for neural signal transmission. This research underlines the potential use of such compounds in developing selective insecticidal agents (Cole, Nicholson, & Casida, 1993).
Ring-Opening-Ring-Closure Reactions
Studies have explored the chemical behavior of similar compounds in ring-opening-ring-closure reactions, highlighting the versatility of these compounds in synthetic chemistry. This research is vital for understanding the chemical properties and potential applications of phenylpyrazoles in various synthetic processes (Becher et al., 1992).
Synthesis of Heterocyclic Compounds
Research into the reactions of phenylpyrazole derivatives has led to the synthesis of new heterocyclic compounds like pyrazolo[1,5-c]-1,2,4-triazoles. These findings are significant for the development of new materials and pharmaceuticals, demonstrating the broad utility of phenylpyrazoles in organic synthesis (Elnagdi et al., 1977).
Development of Fluorescent Molecular Probes
Research into diphenyloxazoles, closely related to phenylpyrazoles, has led to the development of new fluorescent solvatochromic dyes. These compounds are used as sensitive fluorescent molecular probes in biological research, indicating the potential of phenylpyrazole derivatives in bioimaging and diagnostic applications (Diwu et al., 1997).
Antibacterial and Surface Activity
Studies have demonstrated the antibacterial properties and surface activity of triazole derivatives, including those related to phenylpyrazoles. This research suggests the potential of such compounds in developing new antimicrobial agents and surface-active materials (El-Sayed, 2006).
Analysis of Fipronil Insecticide
Research into fipronil, a phenylpyrazole insecticide, and its metabolites has provided insights into the mechanisms of selective toxicity. This knowledge is crucial for understanding the environmental impact and safety profiles of these compounds (Hainzl, Cole, & Casida, 1998).
Orientations Futures
The future directions of “5-Chloro-3-ethyl-1-phenylpyrazole-4-sulfonyl chloride” and similar compounds could involve further exploration of their synthesis techniques and biological activity related to pyrazole derivatives . Their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry suggests potential for continued research and development in these areas.
Propriétés
IUPAC Name |
5-chloro-3-ethyl-1-phenylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O2S/c1-2-9-10(18(13,16)17)11(12)15(14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTFVHDLWXDQMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1S(=O)(=O)Cl)Cl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-ethyl-1-phenylpyrazole-4-sulfonyl chloride | |
CAS RN |
1551273-05-2 |
Source


|
| Record name | 5-chloro-3-ethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/no-structure.png)


![5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B2892344.png)
![3-(2-((2-oxo-3-phenyl-2H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2892345.png)

![(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid](/img/structure/B2892347.png)
![N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide](/img/structure/B2892350.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2892358.png)
![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2892360.png)
